

# Evocalcet: A Comparative Analysis of Long-Term Safety and Efficacy in Secondary Hyperparathyroidism

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |  |
|----------------------|-----------|-----------|--|--|--|--|
| Compound Name:       | Evocalcet |           |  |  |  |  |
| Cat. No.:            | B607391   | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective cross-study comparison of the long-term safety and efficacy of **evocalcet**, a novel calcimimetic, with other therapeutic alternatives for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). The information is compiled from pivotal Phase 3 clinical trials and their extension studies, presenting key experimental data to inform research and development in this therapeutic area.

# Mechanism of Action: Targeting the Calcium-Sensing Receptor

**Evocalcet**, like other calcimimetics such as cinacalcet and etelcalcetide, modulates the calcium-sensing receptor (CaSR) on the parathyroid gland. By allosterically increasing the sensitivity of the CaSR to extracellular calcium, these agents suppress the synthesis and secretion of parathyroid hormone (PTH), a key driver of SHPT. This leads to a reduction in serum PTH, calcium, and phosphorus levels, addressing the mineral and bone disorders associated with CKD.





Click to download full resolution via product page

Mechanism of action of calcimimetics on the parathyroid gland.

### **Long-Term Efficacy: A Head-to-Head Comparison**

Multiple long-term studies have demonstrated the non-inferiority of **evocalcet** to cinacalcet in controlling SHPT. The primary efficacy endpoint in these trials was typically the proportion of







patients achieving the target range for intact parathyroid hormone (iPTH) as defined by the Japanese Society for Dialysis Therapy (JSDT) guidelines (60-240 pg/mL).



| Efficacy<br>Endpoint                                            | Evocalcet                | Cinacalcet              | Etelcalcetide                                      | Study<br>(Duration)                                                                   |
|-----------------------------------------------------------------|--------------------------|-------------------------|----------------------------------------------------|---------------------------------------------------------------------------------------|
| Proportion of Patients Achieving Target iPTH (60-240 pg/mL)     | 72.7%                    | 76.7%                   | -                                                  | Head-to-Head<br>(30 weeks)[1][2]                                                      |
| 72.3% (at 52<br>weeks)                                          | -                        | -                       | Open-Label<br>Extension (52<br>weeks)[3][4]        | _                                                                                     |
| 71.8% (at 32<br>weeks)                                          | -                        | -                       | PD Study (52<br>weeks)[5]                          |                                                                                       |
| -                                                               | -                        | 64.1% (at 52<br>weeks)  | Post-Marketing<br>Surveillance (52<br>weeks)[6][7] |                                                                                       |
| Mean Percentage Change in iPTH from Baseline                    | -34.7% (at 52<br>weeks)  | -30.2% (at 52<br>weeks) | -                                                  | ORCHESTRA<br>(52 weeks)[8][9]<br>[10]                                                 |
| Proportion of Patients with >30% Reduction in PTH from Baseline | 67.3% (at 52<br>weeks)   | 58.7% (at 52<br>weeks)  | 68.2%                                              | ORCHESTRA (52 weeks)[8][9] [10], Head-to- Head vs. Cinacalcet (26 weeks)[11][12] [13] |
| Mean Change in<br>Corrected<br>Calcium (mg/dL)<br>from Baseline | Similar to<br>Cinacalcet | Similar to<br>Evocalcet | -                                                  | Head-to-Head<br>(30 weeks)[14]                                                        |
| Mean Change in Phosphorus                                       | Similar to<br>Cinacalcet | Similar to<br>Evocalcet | -                                                  | Head-to-Head<br>(30 weeks)[14]                                                        |



(mg/dL) from Baseline

## **Long-Term Safety Profile**

A key differentiator for **evocalcet** in clinical trials has been its safety profile, particularly concerning gastrointestinal adverse events.

| Safety<br>Endpoint<br>(Incidence)                        | Evocalcet                                      | Cinacalcet                                    | Etelcalcetide                                      | Study<br>(Duration)                                                            |
|----------------------------------------------------------|------------------------------------------------|-----------------------------------------------|----------------------------------------------------|--------------------------------------------------------------------------------|
| Gastrointestinal Adverse Events (Nausea, Vomiting, etc.) | 18.6%                                          | 32.8%                                         | -                                                  | Head-to-Head<br>(30 weeks)[1][2]                                               |
| 33.5%                                                    | 50.5%                                          | -                                             | ORCHESTRA<br>(52 weeks)[8][9]<br>[10]              |                                                                                |
| -                                                        | -                                              | 1.6% (GI<br>disorders)                        | Post-Marketing<br>Surveillance (52<br>weeks)[6][7] |                                                                                |
| Hypocalcemia                                             | Incidence did not<br>differ from<br>Cinacalcet | Incidence did not<br>differ from<br>Evocalcet | 8.7%<br>(Hypocalcemia-<br>related ADRs)            | ORCHESTRA (52 weeks)[8][9] [10], Post- Marketing Surveillance (52 weeks)[6][7] |
| Decreased Blood<br>Calcium                               | -                                              | 59.8%                                         | 68.9%                                              | Head-to-Head<br>vs. Etelcalcetide<br>(26 weeks)[11]<br>[12][13]                |

# **Experimental Protocols: Key Phase 3 Studies**



#### **Evocalcet vs. Cinacalcet Head-to-Head Study**

- Design: A 30-week, randomized, double-blind, double-dummy, active-controlled, parallel-group, multicenter study.[1][2]
- Patient Population: Japanese patients with SHPT on maintenance hemodialysis.[1][2]
- Intervention: Patients were randomized to receive either oral **evocalcet** once daily or oral cinacalcet once daily. Doses were titrated to achieve the target iPTH range.[1][2]
- Primary Endpoint: Proportion of patients achieving a mean iPTH level of 60-240 pg/mL during weeks 28 to 30.[1][2]
- Secondary Endpoints: Incidence of adverse events, particularly gastrointestinal-related events.[1][2]

#### **ORCHESTRA Study (Evocalcet vs. Cinacalcet)**

- Design: A 52-week, randomized, double-blind, intra-patient dose-adjustment, parallel-group, international multicenter study.[8][9][10]
- Patient Population: East Asian hemodialysis patients with SHPT.[8][9][10]
- Intervention: Patients were randomized to receive either **evocalcet** or cinacalcet.[8][9][10]
- Primary Endpoint: Mean percentage change in intact PTH levels from baseline at 52 weeks. [8][9][10]
- Secondary Endpoints: Proportion of patients achieving a ≥30% decrease in intact PTH levels from baseline and the incidence of adverse events.[8][9][10]

#### **Etelcalcetide vs. Cinacalcet Head-to-Head Study**

- Design: A 26-week, randomized, double-blind, double-dummy, active-controlled trial.[11][12]
   [13][15]
- Patient Population: Patients on hemodialysis with moderate to severe SHPT.[11][12][13]







- Intervention: Patients were randomized to receive either intravenous etelcalcetide three times per week or oral cinacalcet daily.[11][12][13]
- Primary Endpoint: Proportion of patients with a >30% reduction in PTH from baseline.[15]
- Secondary Endpoints: Proportion of patients with a >50% reduction in PTH from baseline and the incidence of adverse events, including decreased blood calcium, nausea, and vomiting.[15]





Click to download full resolution via product page

Generalized experimental workflow for comparative calcimimetic trials.



#### Conclusion

Long-term clinical data demonstrate that **evocalcet** is an effective and well-tolerated treatment for secondary hyperparathyroidism in patients with chronic kidney disease. Its efficacy in reducing PTH levels is non-inferior to cinacalcet. A key advantage of **evocalcet** observed in head-to-head trials is a significantly lower incidence of gastrointestinal adverse events compared to cinacalcet. While direct long-term comparative data with etelcalcetide is limited, **evocalcet** presents a favorable oral therapeutic option with a well-documented safety and efficacy profile. Further research, including real-world evidence and direct comparisons with other calcimimetics, will continue to refine the understanding of its place in the management of SHPT.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Head-to-head comparison of the new calcimimetic agent evocalcet with cinacalcet in Japanese hemodialysis patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kyowakirin.com [kyowakirin.com]
- 3. researchgate.net [researchgate.net]
- 4. Long-Term Efficacy and Safety of Evocalcet in Japanese Patients with Secondary Hyperparathyroidism Receiving Hemodialysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of evocalcet in Japanese peritoneal dialysis patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety and efficacy of etelcalcetide, an intravenous calcimimetic, for up to 52 weeks in hemodialysis patients with secondary hyperparathyroidism: results of a post-marketing surveillance in Japan PMC [pmc.ncbi.nlm.nih.gov]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]







- 9. Comparison of the Oral Calcimimetics Evocalcet and Cinacalcet in East Asian Patients on Hemodialysis with Secondary Hyperparathyroidism PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. Effect of Etelcalcetide vs Cinacalcet on Serum Parathyroid Hormone in Patients Receiving Hemodialysis With Secondary Hyperparathyroidism: A Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evocalcet: A New Oral Calcimimetic for Dialysis Patients With Secondary Hyperparathyroidism PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of Evocalcet in Previously Cinacalcet-Treated Secondary Hyperparathyroidism Patients PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Evocalcet: A Comparative Analysis of Long-Term Safety and Efficacy in Secondary Hyperparathyroidism]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b607391#cross-study-comparison-ofevocalcet-s-long-term-safety-and-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com